Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is an organometallic compound with the molecular formula C23H20ClNiP and a molecular weight of approximately 421.525 g/mol. This complex features a nickel center coordinated to a cyclopentadienyl ligand, a triphenylphosphine ligand, and a chloride ion. Known for its catalytic properties, this compound plays a significant role in various
CpNi(PPh3)Cl acts as a catalyst in several organic transformations. Its ability to activate small molecules like hydrogen and carbon monoxide makes it valuable for reactions like hydrogenation, hydroformylation, and oligomerization [1]. Studies have shown its effectiveness in catalyzing the hydroboration of alkenes and alkynes [2].
CpNi(PPh3)Cl serves as a precursor for the synthesis of other functional nickel(II) complexes. By replacing the chloride ligand with other molecules, researchers can create new catalysts or organometallic reagents tailored for specific applications [3].
Due to its well-defined structure and stability, CpNi(PPh3)Cl is often used as a model compound for studying fundamental aspects of organometallic chemistry. Researchers can investigate reaction mechanisms, electronic properties, and the influence of different ligands on the behavior of nickel complexes [4].
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and carbon monoxide for substitution reactions .
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized through the following reaction:
This reaction typically occurs in an inert atmosphere to prevent oxidation and is conducted in solvents such as tetrahydrofuran (THF). The synthesis involves mixing nickel(II) chloride with cyclopentadienyl sodium and triphenylphosphine. Industrial methods may adapt this laboratory procedure for scalability and efficiency .
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) finds applications primarily in:
Studies on chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) have indicated its potential for forming cationic derivatives when reacted with other metal chlorides, such as tin(II) chloride. This highlights its versatility in forming new compounds with distinct properties, although detailed interaction studies remain limited .
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) shares structural and functional similarities with several other organometallic compounds. Here are some notable comparisons:
Compound Name | Formula | Unique Features |
---|---|---|
Cyclopentadienyl(triphenylphosphine)nickel(II) | C23H20NiP | Lacks chloride; used primarily in catalysis |
Tetrakis(triphenylphosphine)nickel(0) | C48H39Ni | Nickel in zero oxidation state; different reactivity |
Bis(cyclopentadienyl)nickel(0) | C10H10Ni | Contains two cyclopentadienyl ligands; more stable |
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)'s unique combination of ligands allows it to participate in diverse
Irritant